3,5,5-Trimethyl-1-hexanol
Overview
Description
3,5,5-Trimethyl-1-hexanol is a fragrance ingredient belonging to the structural group of branched chain saturated alcohols. It is characterized by having a hydroxyl group and a carbon chain ranging from C(4) to C(12) with one or several methyl side chains. This compound is used in the fragrance industry and has been the subject of toxicological and dermatological reviews to ensure its safety for use in various products .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 3,5,5-Trimethyl-1-hexanol, they do offer insights into the synthesis of structurally related compounds. For instance, the synthesis of 3-hexahelicenol involves a [2+2+2] cycloisomerization of a triyne precursor, which could potentially be adapted for synthesizing branched alcohols like 3,5,5-Trimethyl-1-hexanol . Additionally, the synthesis of methyl (trimethylsilylmethyl)acetylenecarboxylate and its reactions to form isoxazoles could provide a general method for generating derivatives of alcohols with similar branching patterns .
Molecular Structure Analysis
The molecular structure of 3,5,5-Trimethyl-1-hexanol is not directly discussed in the provided papers. However, the structure of sterically crowded molecules such as hexakis(trimethylsilylmethyl)benzene has been analyzed, indicating that steric effects can significantly influence molecular properties . These insights could be relevant when considering the molecular structure of 3,5,5-Trimethyl-1-hexanol and its steric interactions due to its branched nature.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 3,5,5-Trimethyl-1-hexanol can be inferred from the reactions of hexa-3,5-dienyl trimethylsilyl ether with enones, which proceed via ionic Diels–Alder reactions . This suggests that 3,5,5-Trimethyl-1-hexanol may also undergo reactions with electrophilic species due to the presence of its hydroxyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5,5-Trimethyl-1-hexanol are not explicitly detailed in the provided papers. However, the review of fragrance materials, including branched chain saturated alcohols, would encompass such properties as part of the safety assessment . It is likely that the compound exhibits typical alcohol properties such as solubility in organic solvents and the ability to form hydrogen bonds.
Scientific Research Applications
Toxicologic and Dermatologic Applications
3,5,5-Trimethyl-1-hexanol, as a fragrance ingredient, has been studied for its toxicologic and dermatologic impacts. It falls within the branched chain saturated alcohols group, sharing structural characteristics like a hydroxyl group and a C(4) to C(12) carbon chain with methyl side chains. The compound's safety in fragrances has been reviewed in detail, emphasizing its toxicology and dermatology implications (Mcginty, Scognamiglio, Letizia, & Api, 2010).
Heat and Mass Transfer Enhancement
Research on 3,5,5-Trimethyl-1-hexanol includes its role in improving heat and mass transfer in absorption chillers. Small quantities of this compound in aqueous lithium bromide solutions reduce surface tension, enhancing the wetting of tube bundles in absorbers and triggering Marangoni convection (Lonardi & Luke, 2019).
Hydroformylation Catalyst
The hydroformylation of 2,4,4-trimethyl-1-pentene using Na2[Rh12(CO)30] as a catalyst leads to the production of 3,5,5-trimethylhexanal, with 3,5,5-Trimethyl-1-hexanol being a minor byproduct. This study emphasizes the chemioselectivity and efficiency of the catalyst (Pergola, Garlaschelli, Martinengo, & Repossi, 1997).
Fuel and Emission Studies
In studies related to combustion and emissions in engines, 3,5,5-Trimethyl-1-hexanol and similar compounds have been examined for their effects on engine performance and emissions. These studies aim to understand how such compounds influence combustion characteristics and environmental impacts (Santhosh & Kumar, 2021).
Thermochemical Properties
The study of thermochemical properties of alcohols like 3,5,5-Trimethyl-1-hexanol involves understanding their enthalpies of vaporization and formation. This research is vital for applications in chemical engineering and process design (Roganov, Pisarev, Emel’yanenko, & Verevkin, 2005).
Biofuel Research
Research on 3,5,5-Trimethyl-1-hexanol also extends to biofuel applications. Studies focus on its use in diesel engines, investigating how it influences combustion and emission characteristics, and its potential as a sustainable biofuel (Poures, Sathiyagnanam, Rana, Kumar, & Saravanan, 2017).
Dielectric and NIR Studies
Investigations into the association of 3,5,5-Trimethyl-1-hexanol with other compounds using dielectric effect measurements and near-infrared spectroscopy have been conducted. These studies are crucial for understanding molecular interactions and associations (Orzechowski & Czarnecki, 2019).
Sustainability Metrics in Chemical Production
3,5,5-Trimethyl-1-hexanol is also studied in the context of sustainability in chemical processes. Research evaluates the environmental and economic impacts of producing higher alcohols like 3,5,5-Trimethyl-1-hexanol, comparing biobased routes with conventional fossil-based processes (Patel, Telalović, Bitter, Worrell, & Patel, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5,5-trimethylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(5-6-10)7-9(2,3)4/h8,10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODRLKRKPXBDBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Record name | 3,5,5-TRIMETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029661 | |
Record name | 3,5,5-Trimethyl-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, to yellow oily liquid or solid with a strong, oily, herbaceous odour | |
Record name | 1-Hexanol, 3,5,5-trimethyl- | |
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Record name | 3,5,5-Trimethyl-1-hexanol | |
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Record name | 3,5,5-TRIMETHYLHEXANOL | |
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Record name | 3,5,5-Trimethyl-1-hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/415/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
193-202 °C | |
Record name | 3,5,5-TRIMETHYLHEXANOL | |
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Flash Point |
93 °C o.c. | |
Record name | 3,5,5-TRIMETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Solubility in water at 20 °C: none, insoluble in water; soluble in alcohol, acetone and ether | |
Record name | 3,5,5-TRIMETHYLHEXANOL | |
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Record name | 3,5,5-Trimethyl-1-hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/415/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Relative density (water = 1): 0.83, 0.835 (20°/20°) | |
Record name | 3,5,5-TRIMETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 3,5,5-Trimethyl-1-hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/415/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
Relative vapor density (air = 1): 5.0 | |
Record name | 3,5,5-TRIMETHYLHEXANOL | |
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Vapor Pressure |
0.3 [mmHg], Vapor pressure, Pa at 20 °C: 30 | |
Record name | 3,5,5-Trimethyl-1-hexanol | |
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Record name | 3,5,5-TRIMETHYLHEXANOL | |
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Product Name |
3,5,5-Trimethyl-1-hexanol | |
CAS RN |
3452-97-9 | |
Record name | 3,5,5-Trimethyl-1-hexanol | |
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Record name | 3,5,5-Trimethyl-1-hexanol | |
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Record name | 1-Hexanol, 3,5,5-trimethyl- | |
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Record name | 3,5,5-Trimethyl-1-hexanol | |
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Record name | 3,5,5-trimethylhexan-1-ol | |
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Record name | 3,5,5-TRIMETHYL-1-HEXANOL | |
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Record name | 3,5,5-TRIMETHYLHEXANOL | |
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Melting Point |
-70 °C | |
Record name | 3,5,5-TRIMETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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